N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Thiadiazole derivatives are a group of compounds that have gained attention due to their wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities, pharmaceutical and industrial applications . They are known to have a broad spectrum of pharmacological activities including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and anti-microbial .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves reactions of hydrazonoyl halides with various reagents . For example, they can be formed via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide .Molecular Structure Analysis
1,3,4-Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 3 and 4 and sulfur at position 1 with two double bonds . The presence of the =N-C-S- moiety and strong aromaticity of the ring are the requirements for low toxicity and in vivo stability .Physical and Chemical Properties Analysis
1,3,4-Thiadiazoles have weak basicity due to the extra heteroatom. Their relatively good liposolubility is most likely attributed to the presence of the sulfur atom .Scientific Research Applications
Synthesis and Biological Activities
The synthesis of derivatives involving thiadiazole scaffolds, such as the compound , has attracted considerable interest due to their potential biological activities. A study by Tiwari et al. (2017) described the microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups, evaluated for their anticancer activity against a panel of human cancer cell lines. Most synthesized compounds exhibited promising anticancer activity, comparable to the standard drug Adriamycin, highlighting the compound's relevance in anticancer research (Tiwari et al., 2017).
Antimicrobial and Antifungal Properties
Compounds containing the 1,3,4-thiadiazole moiety, similar to the one under discussion, have been synthesized and tested for their antimicrobial and antifungal properties. Ameen and Qasir (2017) designed new derivatives of 1,3,4-thiadiazole with the hope of exhibiting antibacterial and antifungal activities. Their research underlines the compound's potential in developing new antimicrobial agents (Ameen & Qasir, 2017).
Fungicidal Activity
The fungicidal activity of novel N-(1,3,4-thiadiazolyl) thiazole carboxamides was investigated, showing moderate activity against tested fungi. This study, conducted by Zi-lon (2015), provides insight into the compound's fungicidal properties and its potential use in agricultural applications (Zi-lon, 2015).
Anticancer Agents
Gomha et al. (2017) explored the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety as potent anticancer agents. Their research showed that some compounds exhibited significant anticancer activity, especially against Hepatocellular carcinoma (HepG-2) cell lines, underscoring the compound's importance in cancer research (Gomha et al., 2017).
Future Directions
The future research directions in the field of 1,3,4-thiadiazole derivatives are vast due to their wide range of biological activities. Researchers are interested in synthesizing new derivatives and studying their biological activities. Some structural modifications in the 1,3,4-thiadiazole ring have resulted in highly effective and less toxic compounds and have good prospects as anti-microbial agents .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit significant activity against various targets, includingSalmonella typhi .
Mode of Action
It’s known that similar compounds interact with their targets through the nitrogen atom . This interaction can lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
It’s known that similar compounds can inhibit the il-6/jak/stat3 pathway, which plays a crucial role in the proliferation and survival of certain cancer cells .
Result of Action
Similar compounds have been reported to exhibit significant antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2S3/c1-12-23-24-18(30-12)21-16(27)11-29-20-26-25-19(31-20)22-17(28)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,24,27)(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWGYDZOEPOIAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.